6-Hydroxyl kaempherol-3,6-O-diglucosyl-7-O-glucuronic acid is a complex flavonoid compound derived from the plant Carthamus tinctorius, commonly known as safflower. This compound has garnered attention for its potential health benefits, particularly in cardiovascular and cerebrovascular health. It is classified as a glycosylated flavonoid, which indicates that it contains multiple sugar moieties attached to its flavonoid backbone, enhancing its solubility and bioactivity.
The primary source of 6-hydroxyl kaempherol-3,6-O-diglucosyl-7-O-glucuronic acid is the safflower plant. This plant is traditionally used in various medicinal applications, particularly in traditional Chinese medicine, for promoting blood circulation and alleviating blood stasis. The compound belongs to the flavonoid class of phytochemicals, specifically categorized under flavonols due to the presence of hydroxyl groups attached to the flavone structure.
The synthesis of 6-hydroxyl kaempherol-3,6-O-diglucosyl-7-O-glucuronic acid can be achieved through enzymatic glycosylation processes. These methods typically involve the use of retaining glycosidases, which can catalyze the transfer of sugar moieties to the flavonoid aglycone.
The molecular structure of 6-hydroxyl kaempherol-3,6-O-diglucosyl-7-O-glucuronic acid can be represented as follows:
The compound's structural data can be further analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which help confirm its molecular identity and structural integrity.
6-Hydroxyl kaempherol-3,6-O-diglucosyl-7-O-glucuronic acid participates in various chemical reactions typical of flavonoids:
These reactions are essential for understanding the bioavailability and metabolic pathways of the compound in biological systems.
The mechanism of action for 6-hydroxyl kaempherol-3,6-O-diglucosyl-7-O-glucuronic acid involves several pathways:
In vivo studies have demonstrated significant improvements in endothelial function and reduced thrombosis in animal models treated with this compound.
Relevant data from studies indicate that these properties enhance its pharmacological potential .
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